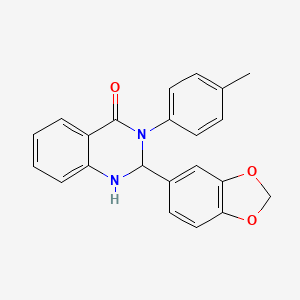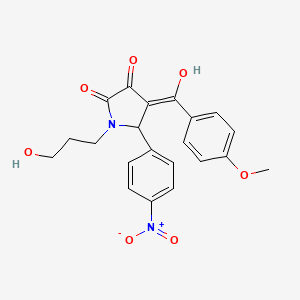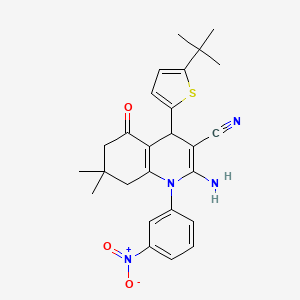![molecular formula C49H42N2O4 B11545919 2-{(E)-[(2,4-dimethylphenyl)imino]methyl}-4-(3-{(Z)-[(2,4-dimethylphenyl)imino]methyl}-4-{[(2E)-3-phenylprop-2-enoyl]oxy}benzyl)phenyl (2E)-3-phenylprop-2-enoate](/img/structure/B11545919.png)
2-{(E)-[(2,4-dimethylphenyl)imino]methyl}-4-(3-{(Z)-[(2,4-dimethylphenyl)imino]methyl}-4-{[(2E)-3-phenylprop-2-enoyl]oxy}benzyl)phenyl (2E)-3-phenylprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(E)-[(2,4-DIMETHYLPHENYL)IMINO]METHYL]-4-({3-[(Z)-[(2,4-DIMETHYLPHENYL)IMINO]METHYL]-4-{[(2E)-3-PHENYLPROP-2-ENOYL]OXY}PHENYL}METHYL)PHENYL (2E)-3-PHENYLPROP-2-ENOATE is a complex organic compound characterized by its multiple aromatic rings and imine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-[(2,4-DIMETHYLPHENYL)IMINO]METHYL]-4-({3-[(Z)-[(2,4-DIMETHYLPHENYL)IMINO]METHYL]-4-{[(2E)-3-PHENYLPROP-2-ENOYL]OXY}PHENYL}METHYL)PHENYL (2E)-3-PHENYLPROP-2-ENOATE typically involves multi-step organic reactions. These reactions often include the formation of imine bonds through condensation reactions between amines and aldehydes or ketones. The reaction conditions may vary, but they generally require controlled temperatures and the presence of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and recrystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-[(2,4-DIMETHYLPHENYL)IMINO]METHYL]-4-({3-[(Z)-[(2,4-DIMETHYLPHENYL)IMINO]METHYL]-4-{[(2E)-3-PHENYLPROP-2-ENOYL]OXY}PHENYL}METHYL)PHENYL (2E)-3-PHENYLPROP-2-ENOATE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.
Substitution: Halogens, nucleophiles, and other reagents under various conditions, including the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[(E)-[(2,4-DIMETHYLPHENYL)IMINO]METHYL]-4-({3-[(Z)-[(2,4-DIMETHYLPHENYL)IMINO]METHYL]-4-{[(2E)-3-PHENYLPROP-2-ENOYL]OXY}PHENYL}METHYL)PHENYL (2E)-3-PHENYLPROP-2-ENOATE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[(E)-[(2,4-DIMETHYLPHENYL)IMINO]METHYL]-4-({3-[(Z)-[(2,4-DIMETHYLPHENYL)IMINO]METHYL]-4-{[(2E)-3-PHENYLPROP-2-ENOYL]OXY}PHENYL}METHYL)PHENYL (2E)-3-PHENYLPROP-2-ENOATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenyl isocyanate: Known for its chemoselective properties and used in amine protection/deprotection sequences.
Other aromatic imines: Compounds with similar structures and functional groups, often used in similar applications.
Uniqueness
2-[(E)-[(2,4-DIMETHYLPHENYL)IMINO]METHYL]-4-({3-[(Z)-[(2,4-DIMETHYLPHENYL)IMINO]METHYL]-4-{[(2E)-3-PHENYLPROP-2-ENOYL]OXY}PHENYL}METHYL)PHENYL (2E)-3-PHENYLPROP-2-ENOATE is unique due to its specific combination of aromatic rings and imine groups, which confer distinct chemical and physical properties. These properties make it particularly valuable for applications requiring high stability and reactivity.
Properties
Molecular Formula |
C49H42N2O4 |
|---|---|
Molecular Weight |
722.9 g/mol |
IUPAC Name |
[2-[(2,4-dimethylphenyl)iminomethyl]-4-[[3-[(2,4-dimethylphenyl)iminomethyl]-4-[(E)-3-phenylprop-2-enoyl]oxyphenyl]methyl]phenyl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C49H42N2O4/c1-34-15-21-44(36(3)27-34)50-32-42-30-40(17-23-46(42)54-48(52)25-19-38-11-7-5-8-12-38)29-41-18-24-47(55-49(53)26-20-39-13-9-6-10-14-39)43(31-41)33-51-45-22-16-35(2)28-37(45)4/h5-28,30-33H,29H2,1-4H3/b25-19+,26-20+,50-32?,51-33? |
InChI Key |
LORHUYQFERLTDF-DMYCSKCPSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)N=CC2=C(C=CC(=C2)CC3=CC(=C(C=C3)OC(=O)/C=C/C4=CC=CC=C4)C=NC5=C(C=C(C=C5)C)C)OC(=O)/C=C/C6=CC=CC=C6)C |
Canonical SMILES |
CC1=CC(=C(C=C1)N=CC2=C(C=CC(=C2)CC3=CC(=C(C=C3)OC(=O)C=CC4=CC=CC=C4)C=NC5=C(C=C(C=C5)C)C)OC(=O)C=CC6=CC=CC=C6)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(biphenyl-4-yl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B11545839.png)
![1,1'-(Disulfanediyldiethane-2,1-diyl)bis[3-(3,4-dichlorophenyl)urea]](/img/structure/B11545844.png)
![N-{(1Z)-1-(1,3-benzodioxol-5-yl)-3-[(2E)-2-(3-hydroxy-4-nitrobenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B11545851.png)
![2-(4-Chlorophenoxy)-N'-[(1E)-1-[4-(dimethylamino)phenyl]ethylidene]acetohydrazide](/img/structure/B11545869.png)


![2-[(2,4-Dibromophenyl)amino]-N'-[(E)-[4-(dimethylamino)phenyl]methylidene]acetohydrazide](/img/structure/B11545877.png)
![2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(2-methyl-1H-indol-3-yl)methylidene]acetohydrazide](/img/structure/B11545893.png)
![4-[(E)-{[4-hydroxy-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenyl 4-bromobenzoate](/img/structure/B11545895.png)

![4-[(E)-{2-[(2-cyanophenoxy)acetyl]hydrazinylidene}methyl]phenyl 5-nitrofuran-2-carboxylate](/img/structure/B11545911.png)
![4-[(E)-{2-[hydroxy(diphenyl)acetyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate](/img/structure/B11545912.png)
![1-{3'-(4-nitrophenyl)-2-phenyl-4-[4-(propan-2-yl)phenyl]-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazol]-5'-yl}ethanone](/img/structure/B11545914.png)
